Guanadrel hydroiodide
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Overview
Description
Guanadrel hydroiodide is a chemical compound primarily used as an antihypertensive agent. It functions as a postganglionic adrenergic blocking agent, which means it inhibits the release of norepinephrine from nerve endings, thereby reducing blood pressure . This compound is particularly effective in treating hypertension by relaxing blood vessels and allowing blood to flow more easily .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of guanadrel hydroiodide typically involves the reaction of guanidine derivatives with appropriate halides. One common method is the reaction of guanidine with hydroiodic acid under controlled conditions to yield this compound. The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Guanadrel hydroiodide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives, which may have different pharmacological properties.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may exhibit different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve halogenating agents or other electrophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized guanadrel derivatives, while substitution reactions can produce a variety of substituted guanadrel compounds .
Scientific Research Applications
Guanadrel hydroiodide has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions to study the behavior of guanidine derivatives.
Biology: this compound is used in biological studies to investigate its effects on cellular processes and neurotransmitter release.
Medicine: As an antihypertensive agent, this compound is used in clinical research to develop new treatments for hypertension and related cardiovascular conditions.
Mechanism of Action
Guanadrel hydroiodide exerts its effects by inhibiting the release of norepinephrine from sympathetic nerve endings. This is achieved through its uptake and storage in sympathetic neurons via the norepinephrine pump. This compound slowly displaces norepinephrine from its storage sites, leading to a reduction in neurotransmitter release in response to nerve stimulation. This results in reduced arteriolar vasoconstriction and lower blood pressure .
Comparison with Similar Compounds
Guanethidine: Another antihypertensive agent that works by inhibiting norepinephrine release.
Debrisoquine: Similar in function to guanadrel hydroiodide, used for treating hypertension.
Guanabenz: An antihypertensive agent with a similar mechanism of action.
Uniqueness: this compound is unique in its specific chemical structure, which allows for a gradual and sustained release of norepinephrine inhibition. This results in a more controlled and prolonged antihypertensive effect compared to some other similar compounds .
Properties
IUPAC Name |
2-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)guanidine;hydroiodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O2.HI/c11-9(12)13-6-8-7-14-10(15-8)4-2-1-3-5-10;/h8H,1-7H2,(H4,11,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFWFEOFSBQPSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CN=C(N)N.I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20IN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443980-00-4 |
Source
|
Record name | N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)guanidine hydroiodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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